(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-24-19-7-5-15(12-20(19)25-2)6-8-21(23)22-13-17(16-9-11-27-14-16)18-4-3-10-26-18/h3-12,14,17H,13H2,1-2H3,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHCCYFUTHWWCB-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide (CAS Number: 2097940-59-3) is a chalcone derivative known for its diverse biological activities. Chalcones are characterized by an α,β-unsaturated carbonyl system, which contributes to their broad range of biological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.5 g/mol. Its structure includes a dimethoxyphenyl group and a furan-thiophene moiety, which are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2097940-59-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl structure allows it to form covalent bonds with nucleophilic sites in proteins, inhibiting enzyme activity. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways such as PI3K/Akt and MAPK pathways.
Anticancer Activity
Research has demonstrated that chalcone derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study examining the anticancer potential of chalcone derivatives, it was found that one derivative showed a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 15 µM . This suggests that similar compounds may exhibit comparable efficacy.
Antibacterial Activity
Chalcones have also been recognized for their antibacterial properties. The compound's structure allows it to disrupt bacterial cell membranes and inhibit protein synthesis.
Research Findings:
A comparative analysis indicated that several chalcone derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, one derivative showed an MIC value of 32 µg/mL against S. aureus . This positions this compound as a potential candidate for further antibacterial studies.
Anti-inflammatory Activity
Chalcone derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The compound may exert its anti-inflammatory effects by modulating NF-kB signaling pathways.
Evidence:
In vitro studies have demonstrated that similar compounds can significantly reduce TNF-alpha levels in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Hybrids : The combination of furan and thiophene in the ethylamide group distinguishes it from simpler heterocyclic analogs (e.g., Compound 1 in with dihydroxyphenyl). This may influence solubility and metabolic stability .
Bioactivity Gaps : While Compound 2 in (a structurally simplified analog) showed significant anti-inflammatory activity (IC₅₀ = 17.00 μM), the target compound’s activity remains unverified but is hypothesized to be comparable due to shared pharmacophores.
Computational and Pharmacokinetic Predictions
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas furans may form reactive metabolites. This dual liability could necessitate structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
